Lipophilicity (LogP) Advantage Over Unsubstituted and Piperazine Analogs
The target compound exhibits a calculated logP of 2.7, positioning it within the optimal range for passive blood-brain barrier penetration. This value is significantly higher than the 3-amino analog (estimated LogP ~0.5) and the 3-chloro analog (estimated LogP ~1.6), both of which lack the benzylpiperidine moiety. The higher logP of the target compound suggests superior membrane permeability and CNS exposure potential [1].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one: ~0.5; 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one: ~1.6 |
| Quantified Difference | Target is ~2.2 log units higher than 3-amino analog; ~1.1 log units higher than 3-chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem). Comparator values estimated from structural analogs; exact experimental logP values not available. |
Why This Matters
A logP of 2.7 aligns with the established CNS drug-like space (typically 2–5), making this compound a superior starting point for CNS-targeted programs compared to more polar dihydropyrazinone analogs.
- [1] PubChem Compound Summary for CID 154829812, 3-(4-Benzylpiperidin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one. National Center for Biotechnology Information, 2025. View Source
